molecular formula C19H21N3O3 B3927005 1-(4-ethoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione

1-(4-ethoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione

Cat. No. B3927005
M. Wt: 339.4 g/mol
InChI Key: YOCAUCJLLGGUKY-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is commonly referred to as EPPA, and it is a pyrrolidine-based compound that has been synthesized through a specific method. In

Mechanism of Action

The mechanism of action of EPPA is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. Specifically, EPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This inhibition of COX-2 activity is believed to be responsible for the anti-inflammatory properties of EPPA.
Biochemical and Physiological Effects:
EPPA has been shown to exhibit potent anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. Additionally, EPPA has been shown to exhibit fluorescent properties, making it a potential candidate for use as a fluorescent probe for the detection of metal ions in biological systems. EPPA has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of EPPA is its potent anti-inflammatory and anti-tumor properties, which make it a potential candidate for the development of new therapeutic agents. Additionally, EPPA exhibits fluorescent properties, making it a potential candidate for the development of new fluorescent probes. However, the synthesis method of EPPA is complex and requires careful control of reaction conditions to obtain a high yield of the desired product. Additionally, the mechanism of action of EPPA is not fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for the study of EPPA. One potential direction is the further investigation of its anti-inflammatory and anti-tumor properties for the development of new therapeutic agents. Additionally, the use of EPPA as a fluorescent probe for the detection of metal ions in biological systems warrants further investigation. Finally, the potential use of EPPA as a chiral auxiliary in asymmetric synthesis should be explored further.
Conclusion:
In conclusion, 1-(4-ethoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. The synthesis method of EPPA is complex and requires careful control of reaction conditions to obtain a high yield of the desired product. EPPA exhibits potent anti-inflammatory and anti-tumor properties and has been investigated for its potential use as a fluorescent probe and chiral auxiliary. Further research is needed to fully understand the mechanism of action of EPPA and to explore its potential applications in various fields.

Scientific Research Applications

EPPA has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of EPPA is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and anti-tumor properties. EPPA has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, EPPA has been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-pyridin-2-ylethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-2-25-16-8-6-15(7-9-16)22-18(23)13-17(19(22)24)21-12-10-14-5-3-4-11-20-14/h3-9,11,17,21H,2,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCAUCJLLGGUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-ethoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione
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1-(4-ethoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione
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1-(4-ethoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione
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1-(4-ethoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione
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1-(4-ethoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione
Reactant of Route 6
1-(4-ethoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione

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